molecular formula As B1236453 Arsenic-72 CAS No. 15755-33-6

Arsenic-72

Cat. No.: B1236453
CAS No.: 15755-33-6
M. Wt: 71.92675 g/mol
InChI Key: RQNWIZPPADIBDY-OIOBTWANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsenic-72 (72As) is a positron-emitting radionuclide with a 26.0-hour half-life, making it a premier candidate for long-term PET imaging and the development of theragnostic pharmaceuticals . Its decay properties (88% β+ emission) are well-suited for non-invasive imaging, particularly for biological targeting vectors like antibodies and peptides that require extended periods to reach optimal target-to-background ratios . This compound can be efficiently paired with its therapeutic counterpart, Arsenic-77 (77As), to create a true "matched pair" theragnostic system . This pair enables precise diagnostic imaging with 72As to determine patient-specific pharmacokinetics, which then informs and tailors subsequent therapeutic intervention with 77As, all while maintaining identical chemical and biological behavior . The primary research value of 72As lies in its incorporation into novel radiopharmaceuticals. Its thiophilic nature allows for stable conjugation to targeting molecules via specialized chelators, such as trithiol ligands, which form stable complexes with high yield and in vivo stability . Production of no-carrier-added (n.c.a.), isotopically pure 72As is achieved through cyclotron irradiation of enriched 72Ge targets via the 72Ge(p,n)72As nuclear reaction . Furthermore, a 72Se/72As generator system (with 72Se having an 8.5-day half-life) provides a promising and sustainable method for supplying 72As, facilitating its availability to sites without a cyclotron . This product is For Research Use Only. It is strictly prohibited for personal, cosmetic, or medical use, including human administration.

Properties

CAS No.

15755-33-6

Molecular Formula

As

Molecular Weight

71.92675 g/mol

IUPAC Name

arsenic-72

InChI

InChI=1S/As/i1-3

InChI Key

RQNWIZPPADIBDY-OIOBTWANSA-N

SMILES

[As]

Isomeric SMILES

[72As]

Canonical SMILES

[As]

Synonyms

72As radioisotope
Arsenic-72
As-72 radioisotope

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Arsenic Isotopes

Arsenic-72 vs. Arsenic-77
Property This compound (⁷²As) Arsenic-77 (⁷⁷As)
Half-life 26.0 hours 38.8 hours
Decay Mode β⁺ (PET imaging) β⁻ (radiotherapy)
Production ⁷²Se generator Neutron capture on ⁷⁶Ge
Application Diagnostic imaging Therapeutic agent
Specific Activity 6.28 × 10¹⁶ Bq/g 3.2 × 10¹⁶ Bq/g

Key Findings :

  • Theranostic Pair: ⁷²As and ⁷⁷As form a matched pair for PET imaging and targeted radiotherapy, leveraging their complementary decay modes and half-lives .
  • Production Challenges : ⁷²As benefits from generator-based production, while ⁷⁷As requires neutron irradiation of germanium targets, complicating its availability .
This compound vs. Arsenic-74
Property This compound (⁷²As) Arsenic-74 (⁷⁴As)
Half-life 26.0 hours 17.8 days
Decay Mode β⁺ β⁻, γ
Application Short-term imaging Long-term biodistribution studies

Key Findings :

  • ⁷⁴As’s longer half-life suits longitudinal studies but increases radiation burden, limiting clinical utility compared to ⁷²As .

Comparison with Functionally Similar Radiometals

This compound vs. Gallium-68 (⁶⁸Ga)
Property This compound (⁷²As) Gallium-68 (⁶⁸Ga)
Half-life 26.0 hours 68 minutes
Production ⁷²Se generator ⁶⁸Ge generator
Imaging Window Extended (~2 days) Short (~1 hour)
Chelation Chemistry Complex (redox-sensitive) Stable (DOTA-based)

Key Findings :

  • ⁷²As’s longer half-life allows delayed imaging and centralized production, whereas ⁶⁸Ga requires on-site synthesis .
  • Gallium’s simpler chemistry enables widespread use, while arsenic’s redox sensitivity demands advanced labeling strategies .
This compound vs. Technetium-99m (⁹⁹mTc)
Property This compound (⁷²As) Technetium-99m (⁹⁹mTc)
Half-life 26.0 hours 6 hours
Decay Mode β⁺ γ (SPECT imaging)
Production Generator-based ⁹⁹Mo/⁹⁹mTc generator
Clinical Use Emerging Well-established

Key Findings :

  • ⁹⁹mTc dominates SPECT imaging due to its simplicity and cost-effectiveness, but ⁷²As offers PET’s superior resolution for niche applications .

Challenges and Advancements in this compound Utilization

  • Separation Complexity : Isolating ⁷²As from ⁷²Se requires hazardous reagents (e.g., HF) and inert atmospheres, unlike ⁹⁹mTc’s straightforward elution .
  • Labeling Innovations: Novel chelators (e.g., dithiol-based ligands) improve ⁷²As stability in radiopharmaceuticals, addressing historical limitations .
  • Scalability : Current ⁷²Se/⁷²As generators yield μCi–mCi activities; scaling to clinical doses (10+ mCi) remains under development .

Q & A

Q. What evidence gaps exist in toxicity profiles of As-72 for clinical translation?

  • Methodological Answer : Current gaps include long-term biodistribution in non-tumor tissues and dose-dependent hematological effects. Preclinical studies should adopt OECD guidelines for repeated-dose toxicity, integrating histopathology (e.g., kidney/liver sections) and genotoxicity assays (e.g., comet assay). Comparative analyses with stable arsenic species (e.g., As<sup>III</sup>) are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.